molecular formula C18H15ClF3N3S2 B2856488 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1022256-84-3

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2856488
CAS No.: 1022256-84-3
M. Wt: 429.9
InChI Key: SRJXHAUIZZZEGT-UHFFFAOYSA-N
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Description

The compound N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine is a thiazol-2-amine derivative featuring a sulfanyl-linked pyridine moiety substituted with chlorine and trifluoromethyl groups. Key structural attributes include:

  • Thiazol-2-amine core: Common in kinase inhibitors (e.g., CDK9 inhibitors) and antimicrobial agents .
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group: Enhances lipophilicity and metabolic stability, often seen in agrochemicals .
  • Sulfanyl bridge: Facilitates π-π stacking and hydrogen bonding, critical for target binding .

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3S2/c1-10-17(2,3)25-16(26-10)24-12-4-6-13(7-5-12)27-15-14(19)8-11(9-23-15)18(20,21)22/h4-9H,1H2,2-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJXHAUIZZZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The 4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine core is synthesized via a modified Hantzsch reaction. α-Bromo-4,4-dimethylpent-4-en-2-one reacts with thiourea in ethanol under reflux (12–16 h), yielding the thiazole ring after cyclization. Copper(II) bromide (CuBr₂) catalyzes the α-bromination of the ketone precursor in situ, enabling a one-pot protocol (Scheme 1):

Scheme 1
$$ \text{4,4-Dimethylpent-4-en-2-one} \xrightarrow[\text{CuBr}2]{\text{Br}2} \alpha\text{-Bromo ketone} \xrightarrow[\text{Thiourea}]{\text{EtOH, reflux}} \text{Thiazole core} $$

Key conditions:

  • Solvent: Ethanol or acetonitrile
  • Catalyst: CuBr₂ (10 mol%)
  • Yield: 72–85%

Alternative Cyclization Strategies

Calcium-supported ionic liquid catalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) enhance reaction efficiency by facilitating α-halogenation and cyclization in a single step. This method reduces side products and achieves yields up to 89% under milder conditions (80°C, 25 min).

Functionalization of the Pyridine-Thiophenyl Moiety

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

The pyridine component is prepared via halogenation and trifluoromethylation of 2-mercaptopyridine:

  • Chlorination: Treatment of 2-mercaptopyridine with Cl₂ gas in CCl₄ at 0°C introduces the 3-chloro substituent.
  • Trifluoromethylation: A copper-mediated cross-coupling with CF₃I in DMF installs the 5-CF₃ group.

Key intermediate:
$$ \text{3-Chloro-5-(trifluoromethyl)pyridine-2-thiol} $$ (m.p. 98–100°C, purity >95% by HPLC).

Coupling to the Phenyl Ring

The thiol group undergoes SNAr with 4-fluoronitrobenzene in DMSO at 120°C, followed by nitro reduction with H₂/Pd-C to yield 4-[(3-chloro-5-(trifluoromethyl)pyridin-2-yl)sulfanyl]aniline:

$$ \text{4-Fluoronitrobenzene} + \text{Pyridine-2-thiol} \xrightarrow{\text{DMSO, K}2\text{CO}3} \text{Nitroaryl sulfide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Aminophenyl sulfide} $$

Assembly of the Final Compound

Buchwald-Hartwig Amination

The thiazole core and aryl sulfide are coupled via palladium-catalyzed amination. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene (110°C, 24 h), the reaction achieves 68–75% yield:

$$ \text{Thiazol-2-amine} + \text{4-Bromophenyl sulfide} \xrightarrow[\text{Pd(OAc)}2]{\text{Xantphos, Cs}2\text{CO}_3} \text{Target compound} $$

Direct Nucleophilic Substitution

Alternatively, microwave-assisted substitution (150°C, 1 h) in DMF with KOtBu as the base directly links the amine to the aryl bromide, albeit with lower yield (52%).

Optimization and Challenges

Steric and Electronic Effects

  • The trifluoromethyl group’s electron-withdrawing nature deactivates the pyridine ring, necessitating high temperatures for SNAr.
  • Steric hindrance from the 3-chloro and 5-CF₃ substituents slows coupling kinetics, requiring bulky ligands (e.g., Xantphos) to enhance Pd catalyst stability.

Purification Strategies

  • Column chromatography: Silica gel (hexane/EtOAc 4:1) removes unreacted thiol and Pd residues.
  • Recrystallization: Ethanol/water mixtures (7:3) yield the pure compound as white crystals (m.p. 158–160°C).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Hantzsch + Buchwald Pd(OAc)₂, Xantphos, 110°C 75 98
One-pot Ca-catalyzed Ca/4-MePy-IL@ZY-Fe₃O₄, 80°C 89 97
Microwave substitution KOtBu, DMF, 150°C 52 95

The one-pot calcium-catalyzed method offers the highest efficiency, while Pd-mediated coupling balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Studies have highlighted the importance of the thiazole moiety in enhancing the antibacterial efficacy against resistant strains of bacteria .

Anticonvulsant Properties

Thiazole-containing compounds have been extensively studied for their anticonvulsant activities. The structure of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine suggests potential efficacy in seizure disorders. A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticonvulsant activity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The presence of the trifluoromethyl group and the thiazole ring may contribute to its ability to modulate inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amines showed significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticonvulsant Screening

In a screening for anticonvulsant activity using animal models (MES and scPTZ tests), compounds structurally related to N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amines exhibited promising results with median effective doses significantly lower than those of conventional treatments .

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial phosphopantetheinyl transferase, thereby disrupting bacterial cell viability and virulence . The compound’s unique structure allows it to bind to these targets effectively, leading to its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares the target compound with structurally related thiazol-2-amine and pyridine derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₈H₁₆ClF₃N₃S₂ 3-Cl, CF₃ (pyridine); sulfanyl bridge; 4,4-dimethyl-5-methylidene (thiazole) Hypothesized kinase inhibition N/A
4-(4-Chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,3-thiazol-2-amine C₁₅H₁₁Cl₂N₃S 4-Cl (phenyl); 5-Cl (pyridine); methyl (thiazole) Antifungal/antibacterial (inferred)
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine) C₉H₁₀ClN₅S Benzothiadiazole; dihydroimidazole Muscle relaxant
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine C₁₆H₁₃ClN₄S Thienopyridine; dihydroimidazole; 4-Cl (phenyl) Anti-leishmanial activity
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine C₁₅H₁₂ClF₃N₆O 3-Cl, CF₃ (pyridine); tetrazole; dimethylamine Agrochemical candidate

Key Observations :

  • Halogenation : Chlorine and trifluoromethyl groups in the pyridine ring (target compound and ) improve binding to hydrophobic pockets in enzymes or receptors .
  • Thiazole vs.
  • Sulfanyl vs. Ether Linkers : Sulfanyl bridges (target compound, ) offer greater rotational flexibility than ethers (), influencing conformational stability .

Key Observations :

  • Thiazol-2-amine derivatives typically require multi-step syntheses with moderate yields (28–70%).
  • High-purity products (>95%) are achievable via RP-HPLC purification .

Biological Activity

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-thiazol-2-amine is a thiazole-containing compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a pyridine moiety with a trifluoromethyl group, and a sulfanyl phenyl group. The molecular formula is C18H17ClF3N4SC_{18}H_{17}ClF_3N_4S with a molecular weight of 449.32 g/mol.

1. Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that modifications in the thiazole structure could enhance cytotoxic activity through structure-activity relationship (SAR) analysis. Specifically, the presence of electron-withdrawing groups like chlorine on the phenyl ring was crucial for increasing antiproliferative effects .

CompoundCell LineIC50 (µM)Notes
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92Significant activity observed
Compound BHT29 (colorectal cancer)1.98 ± 1.22Enhanced activity with methyl substitution

2. Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant properties. One study reported that certain thiazole-based compounds exhibited protective effects in seizure models, suggesting potential therapeutic applications in epilepsy . The mechanism was attributed to modulation of neurotransmitter systems.

3. Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The compound's sulfanyl group is believed to contribute to its antibacterial properties by disrupting bacterial cell walls or interfering with metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL

Case Study: Anticancer Screening

A notable study involved screening a library of thiazole compounds for anticancer activity using multicellular spheroids as models to better mimic in vivo conditions. The results indicated that the compound displayed significant growth inhibition in several cancer types, particularly those resistant to conventional therapies .

Mechanistic Insights

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins involved in cancer cell proliferation and survival pathways. The presence of hydrophobic interactions was noted as a key factor in binding affinity .

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclocondensation or nucleophilic substitution reactions. A common approach involves reacting a chlorinated pyridine sulfanyl intermediate with a thiazol-2-amine derivative under controlled conditions. For example, cyclization with sodium hydroxide and sulfuric acid (as seen in thiadiazole syntheses) may optimize ring formation . Key parameters include:

  • Temperature : 60–80°C to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar thiazole rings with deviations <0.05 Å) .
  • NMR spectroscopy : Distinct signals for trifluoromethyl (~-60 ppm in 19F^{19}\text{F} NMR) and methylidene protons (~5.3 ppm in 1H^{1}\text{H} NMR).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <2 ppm error .

Q. What preliminary biological activities have been reported for this compound?

Thiazole and pyridine derivatives often exhibit antimicrobial or antiparasitic activity. For instance, analogous thienopyridine compounds show anti-leishmanial activity (IC50_{50} <10 µM) via target-specific interactions . Preliminary assays for this compound should prioritize:

  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293).
  • Enzyme inhibition : Kinase or protease screening.

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfanyl group incorporation) be elucidated?

Mechanistic studies use:

  • Isotopic labeling : 34S^{34}\text{S}-labeled reagents track sulfanyl group transfer kinetics.
  • DFT calculations : Simulate transition states (e.g., nucleophilic attack on pyridine-S-Cl intermediates) .
  • In-situ IR spectroscopy : Monitors thiourea intermediates during cyclocondensation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or impurity artifacts. Mitigation includes:

  • Dose-response validation : Replicate IC50_{50} values across ≥3 independent labs.
  • HPLC-UV/MS purity checks : Confirm >98% purity before testing.
  • Structural analogs : Compare activity trends to isolate pharmacophores (e.g., trifluoromethyl’s role in membrane permeability) .

Q. How does the compound interact with biological targets at the molecular level?

Advanced techniques include:

  • Surface plasmon resonance (SPR) : Measures binding affinity (KDK_D) to purified proteins.
  • Molecular docking : Predicts binding poses in ATP-binding pockets (e.g., using AutoDock Vina).
  • Cryo-EM : Resolves ligand-protein complexes for targets with low crystallizability .

Methodological Considerations

Q. What experimental designs minimize variability in pharmacological testing?

Adopt randomized block designs with split-split plots to control for variables like solvent batches or cell passage numbers. For example:

  • Main plots : Compound concentrations.
  • Subplots : Cell lines (e.g., cancerous vs. normal).
  • Replicates : n=4 per group to ensure statistical power .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–80°C.
  • LC-MS/MS analysis : Identifies degradation products (e.g., hydrolysis of methylidene groups).
  • Half-life (t1/2t_{1/2}) : Calculated via kinetic modeling in simulated gastric fluid .

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